molecular formula C20H30Cl2N2S2 B12754499 beta,beta'-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride CAS No. 95697-03-3

beta,beta'-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride

Cat. No.: B12754499
CAS No.: 95697-03-3
M. Wt: 433.5 g/mol
InChI Key: RIQHDUPVVJDDMQ-UHFFFAOYSA-N
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Description

Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a disulfide bridge linking two N,alpha-dimethylphenethylamine molecules. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride typically involves the reaction of N,alpha-dimethylphenethylamine with a disulfide-forming reagent. One common method is the oxidation of N,alpha-dimethylphenethylamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, potentially affecting their activity. The disulfide bridge allows the compound to form reversible covalent bonds with thiol groups in proteins, modulating their function .

Comparison with Similar Compounds

Uniqueness: Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride is unique due to the presence of the disulfide bridge, which imparts distinct chemical and biological properties. This feature allows the compound to participate in redox reactions and form reversible covalent bonds, making it valuable in various research applications .

Properties

CAS No.

95697-03-3

Molecular Formula

C20H30Cl2N2S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-methyl-1-[[2-(methylamino)-1-phenylpropyl]disulfanyl]-1-phenylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C20H28N2S2.2ClH/c1-15(21-3)19(17-11-7-5-8-12-17)23-24-20(16(2)22-4)18-13-9-6-10-14-18;;/h5-16,19-22H,1-4H3;2*1H

InChI Key

RIQHDUPVVJDDMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)SSC(C2=CC=CC=C2)C(C)NC)NC.Cl.Cl

Origin of Product

United States

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